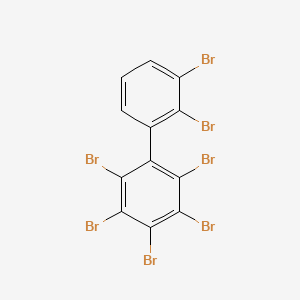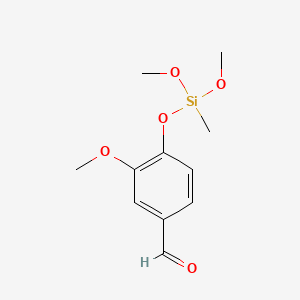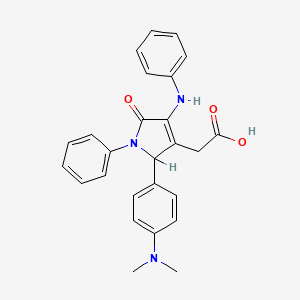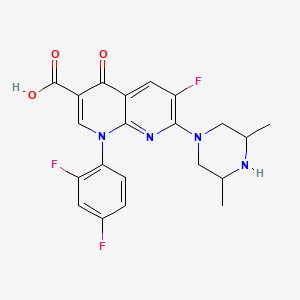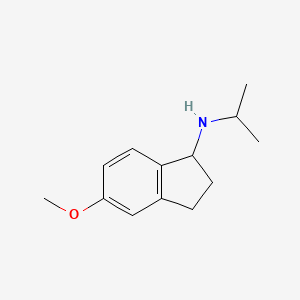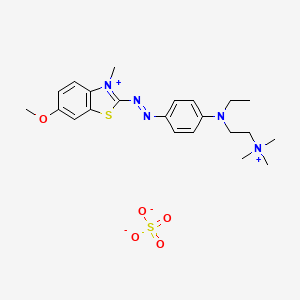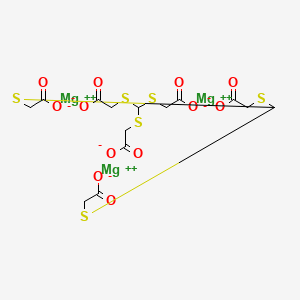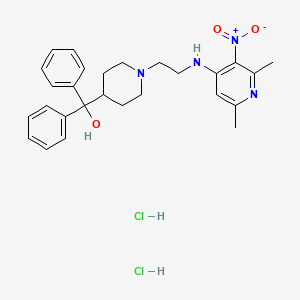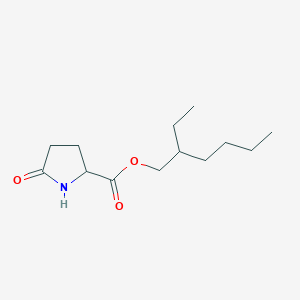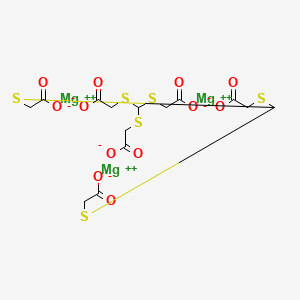
Trimagnesium bis(2,2',2''-(methylidynetris(thio))trisacetate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimagnesium bis[2,2’,2’'-[methylidynetris(thio)]trisacetate] is a heterocyclic organic compound with the molecular formula C14H14Mg3O12S6 and a molecular weight of 639.55876 g/mol . This compound is known for its unique structure, which includes magnesium ions coordinated with acetate groups and sulfur atoms. It is primarily used in research and experimental applications.
Preparation Methods
The synthesis of trimagnesium bis[2,2’,2’‘-[methylidynetris(thio)]trisacetate] involves the reaction of magnesium salts with 2,2’,2’'-[methylidynetris(thio)]trisacetic acid under controlled conditions. The reaction typically requires a solvent such as water or an organic solvent, and the pH of the reaction mixture is carefully monitored to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity .
Chemical Reactions Analysis
Trimagnesium bis[2,2’,2’'-[methylidynetris(thio)]trisacetate] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiols or sulfides.
Substitution: The acetate groups in the compound can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
Trimagnesium bis[2,2’,2’'-[methylidynetris(thio)]trisacetate] has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or as a drug delivery agent.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of trimagnesium bis[2,2’,2’'-[methylidynetris(thio)]trisacetate] involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include oxidative stress response, signal transduction, and metabolic regulation .
Comparison with Similar Compounds
Trimagnesium bis[2,2’,2’'-[methylidynetris(thio)]trisacetate] can be compared with other similar compounds, such as:
Trimagnesium citrate: While both compounds contain magnesium, trimagnesium citrate has different coordination with citrate groups instead of acetate and sulfur atoms.
Magnesium sulfate: This compound is commonly used in medicine and industry but lacks the complex organic structure of trimagnesium bis[2,2’,2’'-[methylidynetris(thio)]trisacetate].
Magnesium acetate: Similar in containing acetate groups, but it does not have the sulfur atoms and the unique heterocyclic structure.
Trimagnesium bis[2,2’,2’'-[methylidynetris(thio)]trisacetate] stands out due to its unique combination of magnesium, acetate, and sulfur, which imparts distinct chemical and biological properties.
Properties
CAS No. |
97635-60-4 |
|---|---|
Molecular Formula |
C14H14Mg3O12S6 |
Molecular Weight |
639.6 g/mol |
IUPAC Name |
trimagnesium;2-[bis(carboxylatomethylsulfanyl)methylsulfanyl]acetate |
InChI |
InChI=1S/2C7H10O6S3.3Mg/c2*8-4(9)1-14-7(15-2-5(10)11)16-3-6(12)13;;;/h2*7H,1-3H2,(H,8,9)(H,10,11)(H,12,13);;;/q;;3*+2/p-6 |
InChI Key |
IRRZUCQACRRTGE-UHFFFAOYSA-H |
Canonical SMILES |
C(C(=O)[O-])SC(SCC(=O)[O-])SCC(=O)[O-].C(C(=O)[O-])SC(SCC(=O)[O-])SCC(=O)[O-].[Mg+2].[Mg+2].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


